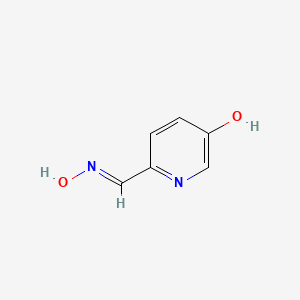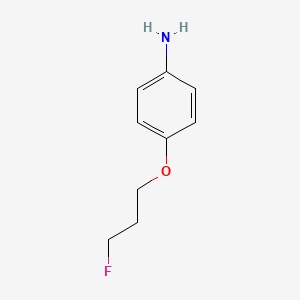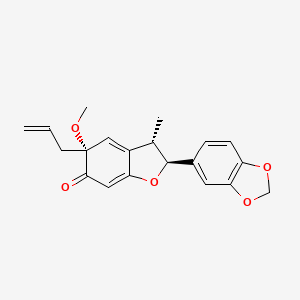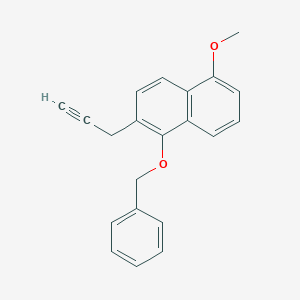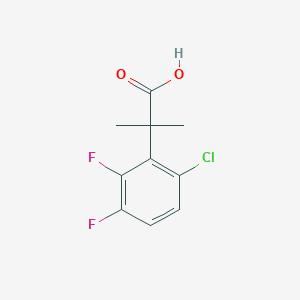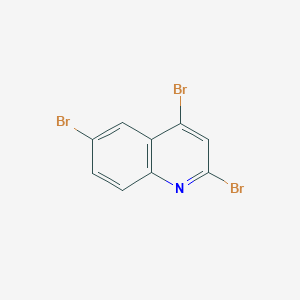
2,4,6-Tribromoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tribromoquinoline is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. The presence of three bromine atoms at the 2, 4, and 6 positions of the quinoline ring significantly alters its chemical properties, making it a compound of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-tribromoquinoline typically involves the bromination of quinoline. One common method is the electrophilic bromination using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as chloroform or carbon tetrachloride under reflux conditions. The reaction proceeds through the formation of a bromonium ion intermediate, which then reacts with the quinoline ring to form the tribromo derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of brominating agents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, the use of catalysts and advanced purification techniques can further improve the quality and purity of the final product.
化学反应分析
Types of Reactions: 2,4,6-Tribromoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and ligands in the presence of bases like potassium carbonate.
Major Products Formed:
Substitution Products: Aminoquinolines, thiolquinolines.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Coupling Products: Biaryl derivatives, alkynylquinolines.
科学研究应用
2,4,6-Tribromoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,4,6-tribromoquinoline involves its interaction with specific molecular targets and pathways. The bromine atoms enhance its reactivity and ability to form covalent bonds with biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities. For example, it may inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells.
相似化合物的比较
2,4,6-Tribromoaniline: Another brominated compound with similar reactivity but different applications.
2,4,6-Tribromophenol: Known for its use in flame retardants and antimicrobial agents.
2,4,6-Tribromoanisole: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 2,4,6-Tribromoquinoline is unique due to its quinoline backbone, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
属性
分子式 |
C9H4Br3N |
|---|---|
分子量 |
365.85 g/mol |
IUPAC 名称 |
2,4,6-tribromoquinoline |
InChI |
InChI=1S/C9H4Br3N/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4H |
InChI 键 |
JYEVYHOAMFNYCM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)C(=CC(=N2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


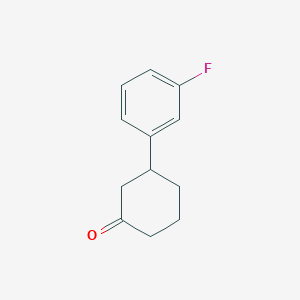
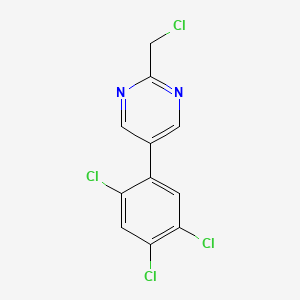
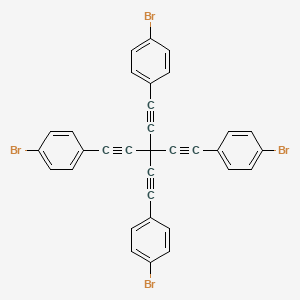
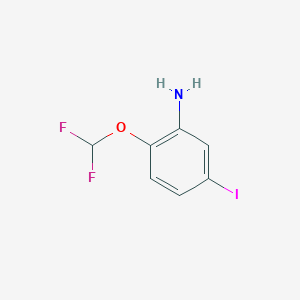
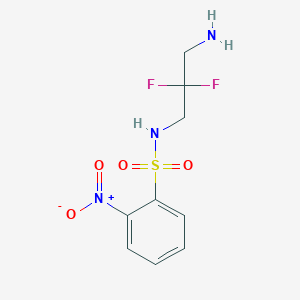
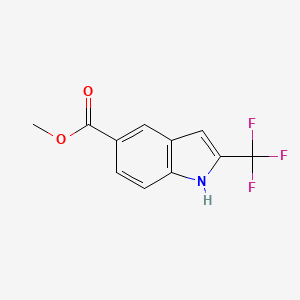

![(3R,4R)-3-((tert-Butyldimethylsilyl)oxy)-7-chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine](/img/structure/B15243603.png)
